REACTION_SMILES
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[Cl:5][c:6]1[c:7]([CH2:13][C:14](=[O:15])[OH:16])[cH:8][cH:9][c:10]([F:12])[cH:11]1.[OH2:17].[OH:1][N+:2]([O-:3])=[O:4].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[O-:1][N+:2](=[O:4])[c:9]1[cH:8][c:7]([CH2:13][C:14](=[O:15])[OH:16])[c:6]([Cl:5])[cH:11][c:10]1[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cc([N+](=O)[O-])c(F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |